2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid (hereafter referred to as the target compound) is a small-molecule oral agonist of the human glucagon-like peptide-1 receptor (GLP-1R), developed for metabolic disorders such as type 2 diabetes and obesity . Its structure integrates a pyridine-benzimidazole core with a 4-cyano-2-fluorobenzyl ether substituent and an oxetane-derived side chain (oxetan-2-ylmethyl), which collectively enhance receptor binding and metabolic stability.
Properties
Molecular Formula |
C31H30FN5O4 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39) |
InChI Key |
HYBAKUMPISVZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
SNAr Reaction for Pyridine Functionalization
The piperidine-pyridine segment is synthesized via SNAr between 2,6-dichloropyridine (6 ) and a lithium enolate derived from methyl 4-(N-Boc-piperidin-4-yl)benzoate (7 ). Deprotonation of 7 with lithium hexamethyldisilazide (LiHMDS) generates a reactive enolate, which displaces chloride at the 2-position of 6 to yield 8 (45% yield).
Table 1: Reaction Conditions for Intermediate 8
| Parameter | Value |
|---|---|
| Substrate | 2,6-Dichloropyridine |
| Nucleophile | Lithium enolate of 7 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78°C to 25°C |
| Yield | 45% |
Buchwald–Hartwig Etherification
Intermediate 8 undergoes saponification and decarboxylation to form N-Boc piperidine 9 , which is subjected to Buchwald–Hartwig coupling with 4-cyano-2-fluorobenzyl alcohol. Using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand, the reaction affords 12 as a bis-tosylate salt.
Synthesis of Benzimidazole-Oxetane Intermediate
Formation of Benzimidazole Core
The benzimidazole core is constructed from methyl-3-fluoro-4-nitrobenzoate (14 ) and (S)-oxetan-2-ylmethanamine (13 ). SNAr reaction in acetonitrile at 80°C introduces the oxetane moiety, yielding nitro ester 15 (72% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming dianiline 16 . Cyclization with formaldehyde in HCl generates the benzimidazole ring.
Table 2: Benzimidazole Cyclization Conditions
| Parameter | Value |
|---|---|
| Substrate | Dianiline 16 |
| Cyclizing Agent | Formaldehyde (37% aqueous) |
| Acid Catalyst | HCl (conc.) |
| Solvent | Ethanol |
| Temperature | Reflux (80°C) |
| Yield | 68% |
Carboxylic Acid Formation
The methyl ester of 16 is hydrolyzed using NaOH in methanol/water (1:1) to furnish 1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid (18 ).
Final Coupling via Mannich Reaction
The piperidine-pyridine (12 ) and benzimidazole-oxetane (18 ) intermediates are conjugated via a Mannich reaction. Formaldehyde and piperidine in ethanol facilitate the formation of a methylene bridge between the piperidine nitrogen and the benzimidazole’s 2-position.
Table 3: Mannich Reaction Optimization
| Parameter | Value |
|---|---|
| Substrate | 12 and 18 |
| Alkylating Agent | Formaldehyde |
| Base | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4 hours |
| Yield | 62% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid group is prone to typical acid-derived reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Esterification | Alcohol + acid catalyst (H₂SO₄) | Methyl/ethyl ester |
| Amidation | Amine + coupling agent (DCC/DMAP) | Amide derivative |
| Salt Formation | NaOH or other bases | Sodium/potassium carboxylate |
This group may also participate in intramolecular hydrogen bonding, affecting solubility and crystallinity .
Transformations of the Cyano and Fluorine Substituents
The 4-cyano-2-fluorobenzyl group introduces additional reactivity:
Cyano Group (-C≡N)
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid or amide |
| Reduction | H₂/Pd or LiAlH₄ | Primary amine |
Reactivity of the Benzimidazole Core
The benzimidazole ring’s nitrogen atoms and aromatic system influence reactivity:
-
N-Alkylation : The oxetan-2-ylmethyl group is already attached to N1, but further alkylation at N3 is sterically hindered.
-
Electrophilic Substitution : The electron-deficient ring resists nitration/sulfonation unless forced by strong acids (e.g., HNO₃/H₂SO₄ at high temperatures) .
Ether Cleavage
The benzyloxy-pyridine ether can undergo cleavage:
| Conditions | Reagent | Product |
|---|---|---|
| Acidic | HBr (48%) in acetic acid | Phenol derivative |
| Lewis Acid | BBr₃ in CH₂Cl₂ | Deprotected pyridinol |
Piperidine Reactivity
The piperidine ring’s secondary amine may undergo:
-
Protonation in acidic media to form a water-soluble salt.
-
Quaternization with methyl iodide to yield a quaternary ammonium derivative .
Stability and Decomposition Pathways
Under accelerated degradation conditions:
-
Hydrolytic Degradation : Predominant at the ester-like oxetane and benzyloxy ether in acidic/basic media.
-
Oxidative Stress : The benzimidazole ring may oxidize under strong oxidizing agents (e.g., KMnO₄).
Comparative Reactivity Table
| Functional Group | Key Reactions | Likelihood (Scale: Low/Moderate/High) |
|---|---|---|
| Carboxylic Acid | Esterification, amidation | High |
| Cyano Group | Hydrolysis, reduction | Moderate |
| Fluorine | Nucleophilic substitution | Low |
| Oxetane | Acid-catalyzed ring-opening | Moderate |
| Benzimidazole | Electrophilic substitution | Low |
Scientific Research Applications
Danuglipron has several scientific research applications, including:
Chemistry: Used as a model compound for studying small-molecule glucagon-like peptide-1 receptor agonists.
Biology: Investigated for its effects on glucose metabolism and weight reduction.
Medicine: Under clinical investigation for the treatment of type 2 diabetes mellitus and obesity.
Industry: Potential use in the development of new oral therapies for metabolic disorders.
Mechanism of Action
Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:
Increasing insulin release: Danuglipron stimulates the release of insulin from pancreatic beta cells.
Lowering glucagon release: It reduces the release of glucagon, a hormone that raises blood glucose levels.
Slowing digestion: Danuglipron slows down the digestion of food, leading to increased feelings of fullness after eating.
Comparison with Similar Compounds
Key identifiers :
- CAS No.: 316833-32-6 (base compound), 669070-64-8 (related derivative)
- Synonyms: Danuglipron (Tris salt), PF-06882961
- Structural formula: Features a piperidinyl linker connecting the pyridine and benzimidazole moieties, with a carboxylic acid group at position 6 of the benzimidazole .
Pharmacologically, the compound demonstrates potent GLP-1R activation (EC₅₀ = 0.6 nM in cAMP assays) and favorable pharmacokinetic properties, including oral bioavailability and sustained plasma exposure in preclinical models .
Comparison with Similar Compounds
The target compound belongs to a class of pyridine-benzimidazole derivatives optimized for GLP-1R agonism. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Comparison
Key Differentiators
Substituent Effects on Receptor Binding
- The 4-cyano-2-fluorobenzyl group in the target compound enhances GLP-1R affinity through hydrophobic interactions and halogen bonding, as evidenced by its low EC₅₀ . In contrast, Example 552’s 4-chloro-6-(difluoromethylpyrazol)benzyl substituent introduces steric bulk, which may impede receptor engagement .
- The oxetan-2-ylmethyl side chain improves metabolic stability by resisting cytochrome P450 oxidation, a critical advantage over analogs with larger heterocycles (e.g., tetrahydrofuran in Example 552) .
Pharmacokinetic Advantages
Selectivity Profile
- The target compound exhibits >100-fold selectivity against related receptors (GIPR, GCGR), reducing off-target effects. This selectivity is attributed to precise steric complementarity with GLP-1R’s extracellular domain .
Research Findings and Implications
Clinical Relevance : The target compound (danuglipron) has advanced to human trials due to its balanced potency and pharmacokinetics, outperforming earlier analogs like CAS 669070-64-8 .
Structural Optimization: Comparative studies suggest that minor modifications (e.g., replacing oxetane with tetrahydrofuran) significantly alter metabolic stability, as seen in Example 552 .
Therapeutic Potential: The compound’s oral efficacy positions it as a viable alternative to injectable GLP-1 agonists (e.g., semaglutide), addressing patient compliance challenges .
Q & A
Q. What synthetic strategies are effective for constructing the benzimidazole and pyridine moieties in this compound?
- Methodological Answer : The benzimidazole core can be synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. For example, Na₂S₂O₄-mediated reduction of quinoxaline intermediates followed by HCl treatment yields substituted benzimidazoles . The pyridine ring can be functionalized using Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Piperidine and oxetane substituents are typically introduced via nucleophilic substitution or alkylation reactions, with K₂CO₃ as a base in polar aprotic solvents like DMF .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the benzimidazole ring appear as distinct singlets or doublets in the δ 7.0–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks).
- Infrared (IR) Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-products during piperidine-alkylation steps?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to enhance nucleophilicity of the piperidine nitrogen.
- Temperature Control : Maintain 0–5°C during alkylation to minimize over-alkylation.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
- By-Product Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate side products (e.g., dialkylated derivatives) for structural elucidation .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotamers in oxetane-methyl groups) by acquiring spectra at 25°C and 60°C.
- COSY/NOESY : Identify through-space correlations to confirm spatial proximity of substituents.
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (λ = 300–800 nm) and monitor photodegradation using HPLC .
Q. How can computational methods predict binding interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s carboxylic acid group and target active sites (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility of the oxetan-2-ylmethyl group .
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80.
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester of the carboxylic acid) to enhance lipophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values using at least three independent assays (e.g., MTT, ATP-lite).
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
